Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate
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Overview
Description
Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate is a chemical compound that belongs to the class of thienopyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to obtain the desired thienopyridine derivative . Another approach involves the use of β-keto amides, which are cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents with anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: It is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a corrosion inhibitor and is used in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also have a thienopyridine core and are used in various applications.
Uniqueness
Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylsulfonyl group enhances its solubility and stability, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H14ClNO4S2 |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
ethyl 7-chloro-3-propan-2-ylsulfonylthieno[3,2-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C13H14ClNO4S2/c1-4-19-13(16)8-5-15-11-9(21(17,18)7(2)3)6-20-12(11)10(8)14/h5-7H,4H2,1-3H3 |
InChI Key |
AWCCNSVTEWPSGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CSC2=C1Cl)S(=O)(=O)C(C)C |
Origin of Product |
United States |
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